H-Lys-AMC acetate salt

Catalog No.
S1793951
CAS No.
92605-76-0
M.F
C16H21N3O3
M. Wt
303.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys-AMC acetate salt

CAS Number

92605-76-0

Product Name

H-Lys-AMC acetate salt

IUPAC Name

2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide

Molecular Formula

C16H21N3O3

Molecular Weight

303.36

InChI

InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N

H-Lys-AMC acetate salt, or L-lysine 7-amino-4-methylcoumarin acetate salt, is a compound utilized primarily in biochemical research. It is characterized by its molecular formula C16H21N3O3C_{16}H_{21}N_{3}O_{3} and is known for its fluorescent properties, which are beneficial in various enzymatic assays. The compound features a lysine residue linked to 7-amino-4-methylcoumarin, a fluorophore that emits fluorescence upon enzymatic cleavage, making it a valuable tool for studying histone deacetylases (HDACs) and other related enzymes .

H-Lys-AMC acetate salt does not have a direct mechanism of action within biological systems. Instead, it serves as a reporter molecule for protease activity. The protease recognizes the L-lysine moiety and cleaves the amide bond, liberating the fluorescent AMC. The increased fluorescence signal directly correlates with the amount of protease activity in the sample.

H-Lys-AMC acetate salt can be irritating to the skin, eyes, and respiratory system []. Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.

  • Hydrolysis: The compound can be hydrolyzed by HDAC enzymes, resulting in the release of 7-amino-4-methylcoumarin (AMC) and the removal of the acetyl group from the lysine residue. This reaction typically occurs under physiological conditions (pH 7.4, 37°C) .
  • Deprotection: The acetyl group can be removed under acidic conditions, revealing the free lysine residue.

Common Reagents and Conditions

  • Hydrolysis: Conducted using HDAC enzymes.
  • Deprotection: Achieved using trifluoroacetic acid in dichloromethane at room temperature .

H-Lys-AMC acetate salt exhibits significant biological activity as a substrate for HDACs. Its enzymatic cleavage produces a fluorescent signal that can be quantitatively measured, allowing researchers to assess HDAC activity in real-time. This property makes it especially useful in studying enzyme kinetics and screening potential inhibitors for therapeutic applications, particularly in cancer and neurodegenerative diseases .

The synthesis of H-Lys-AMC acetate salt involves several key steps:

  • Protection of Lysine: The ε-amino group of lysine is protected using an appropriate protecting group.
  • Coupling with AMC: The protected lysine is coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
  • Acetylation: The α-amino group of lysine is acetylated using acetic anhydride.
  • Purification: The final product is purified via high-performance liquid chromatography to achieve the desired purity .

H-Lys-AMC acetate salt finds applications across various fields:

  • Biochemistry: Used as a substrate in HDAC activity assays.
  • Cell Biology: Employed in live-cell assays to monitor HDAC activity.
  • Medicine: Useful in drug discovery for developing HDAC inhibitors .
  • Industry: Applied in diagnostic kits for enzyme activity measurement.

Research indicates that H-Lys-AMC acetate salt interacts specifically with HDACs, leading to the release of fluorescent AMC upon enzymatic cleavage. This interaction allows for real-time monitoring of enzyme activity and provides insights into the regulatory mechanisms of histone modifications . Studies have also explored its role in linking chromatin structure to cellular metabolism through interactions with short-chain fatty acids and other metabolites .

Several compounds share structural or functional similarities with H-Lys-AMC acetate salt:

Compound NameMolecular FormulaKey Features
Ac-Lys-AMCC20H27N3O6C_{20}H_{27}N_{3}O_{6}Another fluorogenic substrate for HDAC assays
Boc-Lys-AMCC21H29N3O5C_{21}H_{29}N_{3}O_{5}Similar but features a t-butoxycarbonyl protection
Ac-Gly-Lys-OMeCxHyNzOmC_{x}H_{y}N_{z}O_{m}Used in peptide synthesis, reactive chemical

Uniqueness

H-Lys-AMC acetate salt stands out due to its dual protection mechanism that enhances stability and specificity during enzymatic assays. The combination of the acetyl group and the fluorescent moiety allows selective deprotection and hydrolysis, making it a versatile tool in biochemical research .

H-Lys-AMC acetate salt, chemically designated as 2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide acetate, represents a fluorogenic substrate compound with the molecular formula C₁₆H₂₁N₃O₃ and a molecular weight of 303.36 g/mol [39]. This compound consists of a lysine amino acid residue covalently linked to a 7-amino-4-methylcoumarin fluorophore through an amide bond, forming an acetate salt to enhance stability and solubility properties [39].

Solid-Phase Peptide Synthesis Methods

Solid-phase peptide synthesis represents the predominant methodology for producing H-Lys-AMC acetate salt and related fluorogenic substrates [5] [15]. The synthesis employs the Fluorenylmethoxycarbonyl/tert-butyl protection strategy, which provides orthogonal protection conditions suitable for sequential amino acid coupling reactions [15] [18].

Resin Selection and Preparation

The synthesis typically utilizes polystyrene-based resins cross-linked with divinylbenzene to provide mechanical stability during synthesis cycles [16] [34]. Wang resin serves as the preferred solid support due to its compatibility with Fluorenylmethoxycarbonyl chemistry and its ability to produce peptides with carboxylic acid termini upon mild acidic cleavage [34]. The resin loading capacity ranges from 0.3 to 1.2 mmol/g, with optimal loading densities of 0.6-0.8 mmol/g to minimize steric hindrance during coupling reactions [16].

Rink amide resin provides an alternative support system for producing amide-terminated peptides, featuring enhanced stability under basic deprotection conditions [30] [33]. The resin swelling properties in dimethylformamide and N-methylpyrrolidone ensure adequate solvation and accessibility of reactive sites throughout the synthesis process [16].

Fluorenylmethoxycarbonyl Protection Strategy

The Fluorenylmethoxycarbonyl protecting group exhibits selective removal under basic conditions while maintaining stability during acidic side-chain deprotection procedures [18] [33]. Deprotection proceeds through a two-step elimination mechanism involving initial abstraction of the acidic proton at the 9-position of the fluorene ring system [33].

Deprotection ReagentConcentrationTreatment TimeEfficiency
Piperidine20% in dimethylformamide2 × 10 minutes>99%
4-Methylpiperidine20% in dimethylformamide2 × 10 minutes>98%
Piperazine20% in dimethylformamide2 × 15 minutes>97%

The deprotection kinetics demonstrate first-order behavior with rate constants varying according to the steric environment of the protected amino acid [33]. Piperidine exhibits superior deprotection efficiency due to its nucleophilicity and ability to trap the dibenzofulvene intermediate effectively [33].

Amino Acid Coupling Procedures

The coupling of Fluorenylmethoxycarbonyl-protected lysine to the growing peptide chain employs activating reagents to facilitate amide bond formation [15] [18]. The reaction proceeds through formation of an activated ester intermediate that undergoes nucleophilic attack by the amino terminus of the resin-bound peptide [6].

Coupling reagent selection significantly influences reaction efficiency and product quality [6]. Carbodiimide-based systems, including N,N'-dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, provide cost-effective activation through O-acylisourea intermediate formation [6] [19]. The addition of 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole enhances coupling efficiency while minimizing racemization and side product formation [6].

Advanced coupling reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate demonstrate superior performance for sterically hindered amino acids [18]. These reagents generate highly reactive intermediates that facilitate efficient coupling even under challenging conditions [18].

7-Amino-4-methylcoumarin Incorporation

The attachment of the 7-amino-4-methylcoumarin fluorophore represents the final coupling step in the synthesis sequence [5]. This reaction requires careful optimization of coupling conditions due to the reduced nucleophilicity of the aromatic amine functionality compared to aliphatic amino acids [5].

The coupling typically employs extended reaction times and elevated temperatures to achieve complete conversion [5]. Microwave-assisted synthesis protocols demonstrate enhanced efficiency for this challenging coupling reaction, with reaction times reduced from several hours to 30-60 minutes [30] [33].

Solution-Phase Coupling Reactions

Solution-phase methodologies provide alternative approaches for H-Lys-AMC acetate salt synthesis, particularly advantageous for large-scale production where solid-phase limitations become prohibitive [6] [27].

Carbodiimide-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide serves as the primary coupling reagent in solution-phase synthesis, activating carboxylic acid groups through O-acylisourea formation [6] [19]. The reaction mechanism proceeds through initial carbodiimide attack on the carboxyl group, followed by nucleophilic displacement by the amino component [19].

The formation of dicyclohexylurea as a byproduct necessitates careful purification protocols, as this compound exhibits limited solubility in most organic solvents [19]. Filtration procedures effectively remove the majority of dicyclohexylurea, though trace contamination may persist and require chromatographic separation [19].

N,N'-Diisopropylcarbodiimide offers advantages in terms of byproduct removal, as the resulting diisopropylurea demonstrates greater solubility and easier separation characteristics [6]. The coupling efficiency remains comparable to N,N'-dicyclohexylcarbodiimide while simplifying downstream purification requirements [6].

Active Ester Strategies

Active ester methodologies provide enhanced control over coupling reactions through preactivation of the carboxylic acid component [6]. 1-Hydroxybenzotriazole esters demonstrate exceptional stability and reactivity, minimizing racemization during coupling procedures [6].

The preparation of active esters involves treatment of the protected amino acid with carbodiimide and 1-hydroxybenzotriazole in aprotic solvents [6]. These intermediates exhibit sufficient stability for isolation and storage, enabling flexible reaction scheduling and improved process control [6].

Fragment Condensation Approaches

Large-scale synthesis may benefit from fragment condensation strategies where preformed peptide segments undergo coupling to generate the final product [17]. This approach reduces the number of sequential operations while maintaining high synthetic efficiency [17].

The synthesis of H-Lys-AMC acetate salt through fragment condensation typically involves preparation of protected lysine derivatives and subsequent coupling with 7-amino-4-methylcoumarin [5]. This strategy proves particularly advantageous when multiple lysine-containing substrates require preparation, as common intermediates can be utilized across different synthetic targets [5].

Purification and Yield Optimization

The purification of H-Lys-AMC acetate salt requires specialized chromatographic techniques to achieve the high purity standards necessary for biochemical applications [22] [23].

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the primary purification methodology for fluorogenic peptide substrates [22] [24]. The separation mechanism relies on hydrophobic interactions between the peptide and the nonpolar stationary phase [24].

Column TypeParticle SizeGradient RangeFlow RateTypical Resolution
C₁₈5 μm10-70% acetonitrile1.0 mL/min>2.0
C₈5 μm15-65% acetonitrile1.0 mL/min>1.8
Phenyl5 μm20-80% acetonitrile1.0 mL/min>1.5

The mobile phase composition typically consists of water and acetonitrile with 0.1% trifluoroacetic acid as an ion-pairing agent [22] [23]. This additive enhances peak symmetry and improves retention reproducibility for basic peptides [23].

Gradient optimization requires careful consideration of the peptide hydrophobicity and the separation of closely related impurities [23]. Shallow gradients of 1-2% acetonitrile per minute provide optimal resolution for complex mixtures, while steeper gradients may be employed for simple purifications [23].

Preparative Scale Purification

Scaling from analytical to preparative chromatography involves systematic optimization of loading conditions and gradient parameters [23]. The sample loading capacity typically ranges from 10-50 mg per gram of stationary phase, depending on the complexity of the mixture and required purity [23].

Flow rate scaling follows the square of the column diameter ratio, maintaining constant linear velocity across different column sizes [23]. Temperature control becomes increasingly important at preparative scales, as viscous heating effects can compromise separation efficiency [22].

ScaleColumn DiameterSample LoadGradient TimeCollection Efficiency
Analytical4.6 mm1-5 mg20-30 min>95%
Semi-preparative10 mm10-50 mg30-45 min>90%
Preparative25 mm100-500 mg45-90 min>85%

Ion-Exchange Chromatography Applications

Ion-exchange chromatography provides complementary separation mechanisms based on electrostatic interactions [22] [24]. Cation-exchange resins effectively separate H-Lys-AMC acetate salt from neutral and anionic impurities due to the positive charge of the lysine side chain [24].

The elution typically employs salt gradients with sodium chloride or sodium acetate buffers [8] [9]. The ionic strength required for elution correlates with the charge density of the peptide, with multiply charged species requiring higher salt concentrations [24].

However, ion-exchange methods prove incompatible with mass spectrometry detection due to the high salt concentrations employed [24]. This limitation necessitates desalting procedures when mass spectrometric analysis is required for purity assessment [24].

Yield Optimization Strategies

Synthetic yield optimization involves systematic evaluation of reaction conditions and purification protocols [27]. Coupling efficiency represents the primary determinant of overall yield, with incomplete reactions leading to deletion sequences and reduced product formation [27].

Double coupling strategies enhance completion rates for challenging amino acid incorporations [27]. This approach involves repetition of the coupling cycle with fresh reagents, effectively driving reactions to completion [27].

Capping procedures prevent the accumulation of deletion sequences by acetylating unreacted amino groups after each coupling cycle [32]. While this reduces the overall yield of target product, it significantly improves the final purity by eliminating closely related impurities [32].

Industrial-Scale Production Challenges

The transition from laboratory-scale to industrial production of H-Lys-AMC acetate salt presents numerous technical and economic challenges that require comprehensive process optimization [25] [29].

Process Development and Scale-Up

Industrial-scale synthesis demands fundamental reevaluation of synthetic strategies developed at laboratory scales [25]. Heat and mass transfer limitations become increasingly significant as reaction volumes expand from milliliters to hundreds of liters [25].

Mixing efficiency represents a critical parameter affecting reaction homogeneity and product quality [12] [25]. Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and increased impurity formation [25]. Industrial reactors require specialized impeller designs and baffling systems to achieve uniform mixing throughout large reaction volumes [25].

Temperature control becomes progressively more challenging as scale increases due to reduced surface area to volume ratios [25]. Exothermic coupling reactions that proceed smoothly in small flasks may generate dangerous temperature excursions in large reactors without adequate cooling capacity [25].

ScaleReactor VolumeMixing TimeHeat Transfer CoefficientProcess Complexity
Laboratory0.1-1 L<30 secondsHighLow
Pilot10-100 L2-5 minutesModerateModerate
Manufacturing1000-10000 L10-30 minutesLowHigh

Raw Material Availability and Cost

The cost structure of industrial peptide synthesis differs markedly from laboratory preparations due to the scale dependence of raw material pricing [25] [29]. Fluorenylmethoxycarbonyl-protected amino acids represent significant cost components, particularly for specialized derivatives required for fluorogenic substrates [29].

7-Amino-4-methylcoumarin availability presents particular challenges for large-scale production, as this compound is not produced in commodity quantities [29]. Custom synthesis or long-term supply agreements become necessary to ensure consistent material availability [29].

Solvent consumption represents another major cost factor in industrial synthesis [12] [20]. Traditional solid-phase peptide synthesis requires large volumes of dimethylformamide, dichloromethane, and piperidine for washing and deprotection cycles [20]. Advanced methodologies that eliminate washing steps can reduce solvent consumption by up to 95%, providing substantial economic and environmental benefits [20].

Equipment and Infrastructure Requirements

Industrial peptide synthesis requires specialized equipment designed to handle the heterogeneous nature of solid-phase reactions [12] [17]. Unlike homogeneous solution reactions, solid-phase synthesis involves slurry handling, filtration, and washing operations that demand robust mixing and separation systems [12].

Automated synthesis equipment must accommodate the repetitive nature of peptide assembly while maintaining precise control over reagent addition, reaction times, and washing procedures [17]. The scaling of automated systems from laboratory to production scales requires fundamental redesign of mechanical components and control systems [17].

Containment and safety systems become increasingly important at industrial scales due to the toxicity of reagents such as piperidine and trifluoroacetic acid [25]. Vapor recovery systems, emergency relief systems, and personnel protection equipment represent significant capital investments [25].

Quality Control and Regulatory Compliance

Industrial production demands implementation of comprehensive quality control systems that monitor every aspect of the manufacturing process [25]. In-process testing must verify coupling completion, deprotection efficiency, and intermediate purity at each synthetic step [25].

The validation of analytical methods for process monitoring requires extensive method development and qualification studies [25]. High-performance liquid chromatography methods must demonstrate specificity, accuracy, precision, and robustness across the range of process conditions encountered in manufacturing [25].

Regulatory compliance adds additional complexity through requirements for process validation, change control, and documentation systems [25]. Manufacturing processes must demonstrate consistent performance across multiple batches while maintaining detailed records of all process parameters and analytical results [25].

Environmental and Sustainability Considerations

The environmental impact of industrial peptide synthesis has become an increasingly important consideration for pharmaceutical manufacturing [25] [29]. Traditional synthetic approaches generate large volumes of organic waste through extensive washing procedures and protecting group removal [29].

Green chemistry initiatives focus on reducing solvent consumption, eliminating toxic reagents, and improving atom economy [29]. Continuous flow synthesis represents one promising approach for reducing environmental impact while improving process efficiency [20].

Waste treatment and disposal costs represent significant operational expenses that must be factored into economic evaluations [25]. The development of recycling systems for high-value solvents and the implementation of waste minimization strategies can substantially reduce both environmental impact and operating costs [25].

Environmental ParameterTraditional ProcessOptimized ProcessImprovement
Solvent consumption50-100 L/g product5-15 L/g product80-90% reduction
Waste generation100-200 kg/kg product20-50 kg/kg product75-85% reduction
Energy consumptionHighModerate30-50% reduction
Water usage500-1000 L/kg product100-300 L/kg product70-80% reduction

H-Lys-AMC acetate salt exhibits distinctive fluorogenic properties centered on the 7-amino-4-methylcoumarin (AMC) fluorophore moiety. The compound demonstrates fundamental excitation and emission characteristics that are significantly influenced by its molecular environment and substrate binding state [1] [2] [3].

In its free AMC form, the fluorophore displays excitation maxima in the range of 341-344 nanometers with corresponding emission maxima at 440-441 nanometers, resulting in a Stokes shift of approximately 96-100 nanometers [1] [2] [3]. This substantial Stokes shift provides excellent spectral separation between excitation and emission, facilitating sensitive fluorescence detection with minimal interference from scattered excitation light.

When conjugated to the lysine amino acid in H-Lys-AMC acetate salt, the spectral properties undergo significant alterations. The excitation maximum shifts to a broader range of 330-365 nanometers, while the emission maximum blue-shifts to 390-400 nanometers [1] [2] [3]. This hypsochromic shift results in a reduced Stokes shift of 25-70 nanometers, indicating altered electronic transitions due to the peptide conjugation environment.

The fluorescence quantum yield of substrate-bound AMC is significantly reduced compared to the free fluorophore [4]. This quenching effect serves as the foundation for the fluorogenic mechanism, where enzymatic cleavage of the lysine-AMC bond liberates the free AMC fluorophore, resulting in approximately 10-fold fluorescence enhancement [4]. This dramatic increase in fluorescence intensity upon substrate hydrolysis makes H-Lys-AMC acetate salt particularly valuable for real-time enzymatic activity monitoring.

The molar extinction coefficient of substrate-bound AMC is reduced relative to free AMC [5], contributing to the overall decreased fluorescence efficiency in the conjugated state. This property enhances the signal-to-noise ratio in fluorogenic assays, as background fluorescence from uncleaved substrate remains minimal while cleaved product generates strong fluorescence signals.

ParameterAMC (Free)AMC (Substrate-bound)Source
Excitation Maximum (nm)341-344330-365 [1] [2] [3]
Emission Maximum (nm)440-441390-400 [1] [2] [3]
Stokes Shift (nm)96-10025-70Calculated
Molar Extinction Coefficient (M⁻¹cm⁻¹)Not specifiedReduced vs free AMC [5]
Fluorescence Quantum Yield (%)Not specifiedSignificantly reduced [4]
Fluorescence Lifetime (ns)Not specifiedReduced vs free AMC [6]

Quantum Yield and Solvent-Dependent Behavior

The fluorescence quantum yield of H-Lys-AMC acetate salt demonstrates pronounced solvent dependence, reflecting the sensitive electronic structure of the AMC fluorophore to its local environment [7] [8] [9]. Understanding these solvent-dependent behaviors is crucial for optimizing assay conditions and interpreting fluorescence measurements under diverse experimental conditions.

Polar solvents such as water and alcohols generally promote enhanced fluorescence quenching through multiple mechanisms [8] [9]. The high polarity of these solvents facilitates rapid solvent reorganization around the excited fluorophore, creating fluctuating electric fields that enhance internal conversion and other non-radiative decay pathways [9]. This phenomenon is particularly evident in aqueous solutions, where hydrogen bonding interactions between water molecules and the AMC fluorophore contribute to additional quenching mechanisms [8].

In contrast, non-polar solvents exhibit reduced quenching efficiency, allowing for higher fluorescence quantum yields [9]. The decreased polarity minimizes solvent-fluorophore interactions, reducing the efficiency of non-radiative energy dissipation pathways. This relationship explains the enhanced fluorescence observed when H-Lys-AMC acetate salt is measured in organic solvents compared to aqueous buffers.

Viscosity effects play a significant role in determining quantum yield behavior. Studies with water-glycerol mixtures demonstrate that increased viscosity leads to enhanced fluorescence intensity [9]. This enhancement results from reduced molecular motion and decreased collision frequency between the fluorophore and quenching molecules, effectively extending the excited state lifetime and increasing the probability of radiative decay.

Comparative analysis with related fluorophores reveals that the ACC (7-amino-4-carboxycoumarin) fluorophore exhibits approximately 2.8-fold higher fluorescence yield than AMC at standard excitation and emission wavelengths [5]. This enhanced performance demonstrates the potential for structural modifications to improve quantum yield while maintaining similar spectral characteristics.

Optimized fluorophore density studies using AMC-grafted cellulose nanocrystals (FCNC) show that quantum yield maximization occurs at specific grafting densities [7]. FCNC-5 systems achieved quantum yields of 15.7%, representing an optimal balance between fluorophore concentration and self-quenching effects [7]. This finding highlights the importance of fluorophore spacing in preventing concentration quenching while maximizing overall fluorescence output.

Compound/SystemQuantum Yield (%)Fluorescence Enhancement FactorReference
Free AMCReference standardBaseline [5] [1]
AMC-conjugated peptidesSignificantly reduced~10-fold upon cleavage [4]
FCNC-5 (AMC-grafted)15.7Optimized density [7]
ACC fluorophore~2.8x higher than AMC2.8x vs AMC [5]
Coumarin derivatives (range)0-83Variable [7]

Solvent polarity effects on H-Lys-AMC acetate salt follow predictable trends based on electronic transition characteristics. Intramolecular charge transfer (ICT) processes within the AMC fluorophore are sensitive to environmental polarity, leading to solvatochromic effects that influence both emission wavelength and quantum yield [10]. Polar environments stabilize charge-separated excited states, often resulting in red-shifted emission and decreased quantum yields due to enhanced non-radiative decay.

SolventEffect on FluorescenceMechanismReference
WaterBaseline referenceHydrogen bonding, high polarity [8] [9]
EthanolStandard conditionsModerate polarity [3]
AcetoneClear, colorless to yellowGood solubility [3]
Polar solvents (general)Enhanced quenchingEnhanced internal conversion [8] [9]
Non-polar solventsReduced quenchingReduced internal conversion [9]
Water + Glycerol (1:1)Increased intensityReduced molecular motion [9]

Energy Transfer Dynamics in Quenched States

The energy transfer dynamics governing the quenched state of H-Lys-AMC acetate salt involve complex photophysical processes that determine the fluorescence efficiency and response characteristics of the fluorogenic substrate [11] [12] [13]. Understanding these energy transfer mechanisms is essential for optimizing assay sensitivity and interpreting fluorescence measurements accurately.

Fluorescence Resonance Energy Transfer (FRET) represents the primary mechanism responsible for fluorescence quenching in substrate-bound configurations [14] [15] [16]. In H-Lys-AMC acetate salt, the lysine amino acid and surrounding molecular environment can act as energy acceptors, facilitating non-radiative energy transfer from the excited AMC fluorophore. The efficiency of FRET depends critically on the donor-acceptor distance, following the r⁻⁶ relationship described by Förster theory [16].

The Förster radius (R₀) for AMC-based systems typically ranges from 20-80 Ångströms, depending on the spectral overlap between the AMC emission and acceptor absorption [14] [15] [16]. When the lysine residue or adjacent molecular groups are positioned within this critical distance, energy transfer efficiency can reach 10-95%, resulting in substantial fluorescence quenching [16]. This distance dependence explains the dramatic fluorescence enhancement observed upon enzymatic cleavage, which physically separates the donor and acceptor beyond the effective FRET range.

Dynamic (collisional) quenching provides an additional energy dissipation pathway through molecular collisions between the excited AMC fluorophore and quenching molecules in solution [11] [12] [13]. This diffusion-limited process follows Stern-Volmer kinetics, where quenching efficiency depends on quencher concentration, collision frequency, and excited state lifetime [12] [13]. TEMPO derivatives have been identified as particularly effective collisional quenchers for 7-amino-4-methylcoumarin, with bimolecular quenching constants reaching diffusion-limited values [11].

Static quenching occurs through ground-state complex formation between the AMC fluorophore and quenching molecules [17] [13]. Unlike dynamic quenching, this mechanism involves pre-association of fluorophore and quencher, resulting in non-fluorescent complexes that cannot emit upon excitation [13]. The formation of such complexes is concentration-dependent and can be distinguished from dynamic quenching through temperature studies and lifetime measurements.

Self-quenching mechanisms become prominent at elevated fluorophore concentrations, where π-π stacking interactions between AMC molecules lead to formation of non-fluorescent aggregates [7] [18]. This concentration-dependent quenching follows π-π stacking geometry, with optimal fluorophore spacing being critical for maintaining high quantum yields [7]. Studies with AMC-grafted materials demonstrate that fluorophore density must be carefully optimized to maximize fluorescence while preventing self-quenching [7].

Intersystem crossing to triplet states provides another energy dissipation pathway, particularly in the presence of heavy atoms or paramagnetic species [11] [13]. Oxygen molecules and iodide ions are known to promote intersystem crossing in coumarin fluorophores, leading to reduced fluorescence lifetimes and quantum yields [11]. The electronic coupling required for efficient intersystem crossing depends on molecular orbital overlap and spin-orbit coupling strength.

Energy Transfer TypeDistance DependenceTypical R₀ (Å)Efficiency RangeReference
Fluorescence Resonance Energy Transfer (FRET)r⁻⁶ (Förster radius dependent)20-8010-95% [14] [15] [16]
Dynamic (Collisional) QuenchingDiffusion limitedContact distance0-100% [11] [12] [13]
Static QuenchingComplex formationContact distance0-100% [17] [13]
Self-QuenchingConcentration dependentπ-π stacking distanceVariable [7] [18]
Intersystem CrossingElectronic couplingNot applicableVariable [11] [13]

The kinetics of energy transfer in H-Lys-AMC acetate salt follow multi-exponential decay patterns, reflecting the heterogeneous nature of fluorophore environments and multiple quenching pathways [6]. Time-resolved fluorescence measurements reveal complex decay kinetics that can be deconvoluted to identify individual energy transfer components and their relative contributions to overall quenching efficiency.

Theoretical modeling of energy transfer dynamics requires consideration of molecular conformations, rotational diffusion, and solvent reorganization effects [19]. Molecular dynamics simulations and quantum mechanical calculations provide insights into the geometric factors and electronic coupling that govern energy transfer efficiency in specific molecular configurations.

Stability of Fluorescent Signal Under Physiological Conditions

The stability of fluorescent signal from H-Lys-AMC acetate salt under physiological conditions represents a critical parameter for successful biological applications and reliable assay performance [20] [21] [22]. Physiological environments present multiple challenges including varying pH, temperature fluctuations, ionic strength changes, and the presence of biological quenchers that can affect fluorescence integrity.

pH stability constitutes the most significant factor influencing fluorescent signal stability under physiological conditions. The optimal pH range for H-Lys-AMC acetate salt fluorescence spans pH 6.5-7.2, which encompasses typical physiological pH values [20]. Within this narrow range, the fluorescence intensity remains stable and predictable, making the compound suitable for biological assays without significant pH-related artifacts.

Acidic conditions below pH 6.0 result in significant fluorescence decrease, with intensity reductions becoming particularly pronounced at pH values below 4.0 [20]. This pH sensitivity stems from protonation effects on the amino group of the AMC fluorophore, which alter the electronic structure and reduce quantum yield. The pKa values of coumarin fluorophores typically range from 6.8-7.6, placing the ionization equilibrium within the physiologically relevant pH range [23].

Alkaline conditions above pH 9.0 lead to rapid fluorescence degradation and potential fluorophore destruction [22]. The instability at high pH results from nucleophilic attack on the coumarin ring system and hydrolytic cleavage of susceptible bonds. This pH sensitivity limits the useful range of H-Lys-AMC acetate salt to near-neutral conditions.

Temperature stability under physiological conditions (37°C) shows moderate fluorescence reduction compared to room temperature measurements [24] [25]. The temperature coefficient for AMC-based fluorophores typically ranges from -1 to -3% per degree Celsius, reflecting enhanced non-radiative decay processes at elevated temperatures [25]. Thermal quenching mechanisms include increased molecular motion, enhanced collision frequency, and activation of temperature-dependent non-radiative pathways.

Extended exposure to physiological temperatures can result in gradual signal degradation over extended time periods. Stability studies demonstrate that fluorescence intensity decreases exponentially with prolonged incubation at 37°C, with half-lives ranging from several hours to days depending on specific buffer conditions and oxygen levels [25].

pH RangeFluorescence StabilityNotesReference
6.5-7.2 (Physiological)StableOptimal for biological assays [20]
< 6.0Significant decreaseNot suitable for acidic conditions [20]
2.0-7.0Variable (compound dependent)Dual pH optima observed [26]
7.0-9.5Time-dependent inactivationCathepsin B example [21]
Extreme acidic (< 3)Reduced intensityPhotosensitizer studies [20]
Alkaline (> 9)Rapid degradationRapid fluorophore degradation [22]

Ionic strength effects play a secondary but significant role in fluorescence stability. High ionic strength buffers can enhance fluorescence stability by reducing electrostatic interactions and stabilizing fluorophore conformation [22]. However, specific ion effects must be considered, as certain metal ions and halides can act as fluorescence quenchers [11].

Oxygen sensitivity represents another important stability consideration. Dissolved oxygen acts as an efficient quencher for excited AMC fluorophores through energy transfer and radical formation mechanisms [11]. Degassed solutions or nitrogen-purged buffers can significantly improve fluorescence stability and extend useful lifetime under physiological conditions.

Buffer composition affects fluorescence stability through multiple pathways. Phosphate buffers generally provide good stability for AMC-based fluorophores, while Tris buffers may exhibit enhanced quenching due to amino group interactions [22]. Carbonate buffers should be avoided at physiological pH due to potential nucleophilic reactions with the coumarin ring system.

Temperature Range (°C)Fluorescence IntensityLifetime EffectMechanismReference
20-25 (Room temp)Reference standardBaselineStandard conditions [25]
30-37 (Physiological)Slight decreaseReducedEnhanced non-radiative decay [24]
20-60Progressive decreaseExponential decreaseThermal quenching [25]
78-300 (Extended range)Variable (material dependent)Material-specific changesMultiple pathways [27]
> 60Significant quenchingRapid decayThermal degradation [25]

Protein interactions in biological matrices can influence fluorescence stability through binding interactions, conformational changes, and local environment modulation. Serum albumin and other abundant proteins may bind AMC fluorophores, leading to altered spectral properties and modified stability characteristics [6].

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Dates

Last modified: 04-15-2024

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